Cas no 2097914-80-0 (1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea)

1-(3-Chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound featuring a urea core linked to a 3-chlorophenyl group and a pyridinyl-substituted pyrazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator due to its heterocyclic components. The chlorophenyl group enhances lipophilicity, possibly improving membrane permeability, while the pyrazole-pyridine segment offers hydrogen-bonding and metal-coordinating capabilities. Its well-defined molecular architecture allows for precise interactions with biological targets, making it a candidate for drug discovery research. The compound’s stability and synthetic accessibility further support its use in structure-activity relationship studies.
1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea structure
2097914-80-0 structure
Product name:1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea
CAS No:2097914-80-0
MF:C17H16ClN5O
MW:341.794841766357
CID:6239874
PubChem ID:126852841

1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea
    • 1-(3-chlorophenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
    • AKOS032466218
    • 2097914-80-0
    • 1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
    • F6525-5378
    • Inchi: 1S/C17H16ClN5O/c18-15-4-1-5-16(9-15)22-17(24)20-7-8-23-12-14(11-21-23)13-3-2-6-19-10-13/h1-6,9-12H,7-8H2,(H2,20,22,24)
    • InChI Key: HUOZRDVGXZZAES-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NCCN1C=C(C2C=NC=CC=2)C=N1)=O

Computed Properties

  • Exact Mass: 341.1043378g/mol
  • Monoisotopic Mass: 341.1043378g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.8Ų

1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-5378-1mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-5378-30mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
30mg
$119.0 2023-09-08
Life Chemicals
F6525-5378-5mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
5mg
$69.0 2023-09-08
Life Chemicals
F6525-5378-10mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
10mg
$79.0 2023-09-08
Life Chemicals
F6525-5378-40mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
40mg
$140.0 2023-09-08
Life Chemicals
F6525-5378-4mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
4mg
$66.0 2023-09-08
Life Chemicals
F6525-5378-20mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
20mg
$99.0 2023-09-08
Life Chemicals
F6525-5378-25mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
25mg
$109.0 2023-09-08
Life Chemicals
F6525-5378-2μmol
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-5378-15mg
1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2097914-80-0
15mg
$89.0 2023-09-08

Additional information on 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea

Comprehensive Overview of 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea (CAS No. 2097914-80-0)

The compound 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea (CAS No. 2097914-80-0) is a structurally unique urea derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular architecture, featuring a pyridin-3-yl and 1H-pyrazol-1-yl moiety, positions it as a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for novel small-molecule inhibitors has intensified, driven by advancements in computational drug design and high-throughput screening. The urea scaffold in this compound is noteworthy due to its ability to form hydrogen bonds, a critical feature for binding to biological targets. The presence of a 3-chlorophenyl group further enhances its lipophilicity, potentially improving membrane permeability—a key consideration in drug development.

The pyridine and pyrazole rings in 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea contribute to its versatility. These heterocycles are frequently explored in medicinal chemistry for their bioisosteric properties and ability to modulate pharmacokinetic profiles. For instance, pyridine-containing compounds are often investigated for their role in central nervous system (CNS) drug discovery, while pyrazole derivatives are known for their anti-inflammatory and antimicrobial activities.

From an industrial perspective, the synthesis of CAS No. 2097914-80-0 involves multi-step organic reactions, including condensation and cyclization. Optimizing these processes is a hot topic in green chemistry, as researchers aim to reduce waste and improve yields. The compound’s structure-activity relationship (SAR) is also a focal point, with studies exploring modifications to enhance selectivity and reduce off-target effects.

In the context of AI-driven drug discovery, 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea exemplifies how machine learning can predict binding affinities and optimize molecular properties. This aligns with the rising trend of computational chemistry tools accelerating R&D timelines. Additionally, its potential applications in precision agriculture—such as crop protection—are being investigated, reflecting the interdisciplinary nature of modern chemical research.

As regulatory agencies emphasize sustainability and safety, the environmental impact of such compounds is under scrutiny. Researchers are evaluating biodegradation pathways and ecotoxicological profiles to ensure compliance with global standards. This holistic approach underscores the compound’s relevance in both scientific and industrial communities.

In summary, 1-(3-chlorophenyl)-3-{2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea represents a compelling case study in the intersection of chemistry, biology, and technology. Its multifaceted applications—from drug development to agrochemical innovation—highlight its significance in addressing contemporary challenges. Future research will likely focus on scaling production, refining synthetic routes, and expanding its therapeutic potential.

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